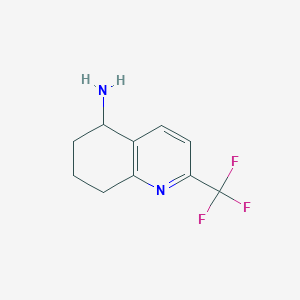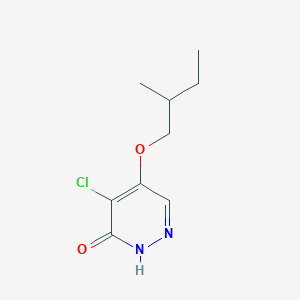
2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry. This compound features a naphthalene ring system substituted with a methylene group and a dioxolane ring, which imparts unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane typically involves the reaction of 2-methylnaphthalene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Diols
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Lacks the dioxolane ring, making it less reactive in certain chemical reactions.
1,3-Dioxolane: Lacks the naphthalene ring, resulting in different chemical properties and applications.
2-(2-Methylnaphthalen-1-yl)-indan-1,3-dione: Similar structure but with an indanone ring instead of a dioxolane ring.
Uniqueness
2-(2-Methylnaphthalen-1-yl)-1,3-dioxolane is unique due to the presence of both the naphthalene and dioxolane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-methylnaphthalen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-15-8-9-16-14/h2-7,14H,8-9H2,1H3 |
InChI Key |
AXQMIQYPRYYTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

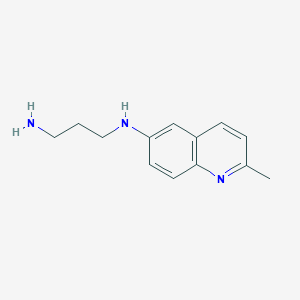
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
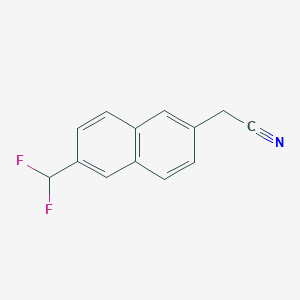
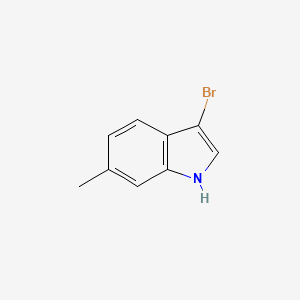
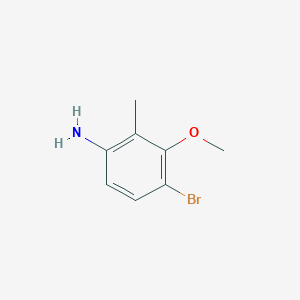
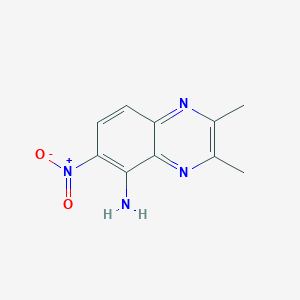

![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
